Cas no 84358-12-3 (1-tert-butoxycarbonylpiperidine-3-carboxylic acid)

1-tert-butoxycarbonylpiperidine-3-carboxylic acid structure
84358-12-3 structure
Product Name:1-tert-butoxycarbonylpiperidine-3-carboxylic acid
N.o CAS:84358-12-3
MF:C11H19NO4
MW:229.27286362648
MDL:MFCD00673775
CID:60685
PubChem ID:2735647
Update Time:2024-10-26

1-tert-butoxycarbonylpiperidine-3-carboxylic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Boc-Piperidine-3-carboxylic acid
    • 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid
    • N-Boc-DL-nipecotic acid
    • N-(tert-Butoxycarbonyl)nipecotic acid~1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
    • Boc-DL-Nip-OH
    • Boc-DL-Nip-OH~N-(tert-Butoxycarbonyl)nipecotic acid~1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
    • 1,3-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester
    • 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
    • 1-Boc-3-piperidinecarboxylic acid
    • 2-Chloroquinoxaline
    • N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine
    • N-BOC- Piperidine-3-carboxylic acid
    • N-BOC-3-piperidinecarboxylic Acid
    • N-Boc-Nipecotic acid
    • N-Boc-Piperidine-3-carboxylic acid or 1-boc-piperidine-3-carboxylic
    • 1-Boc-nipecotic Acid
    • 1-(tert-Butoxycarbonyl)nipecotic Acid
    • 1-tert-Butoxycarbonylpiperidine-3-carboxylic acid
    • n-boc-piperidine-3-carboxylic acid
    • 1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
    • 1-n-boc-piperidine-3-carboxylic acid
    • (+/-)-N-Boc-Nipecotic
    • 1-(1,1-Dimethylethyl) 1,3-piperidinedicarboxylate (ACI)
    • 1,3-Piperidinedicarboxylic acid 1-tert-butyl ester
    • 1-t-Butoxycarbonyl-3-piperidinecarboxylic acid
    • 1-tert-Butoxycarbonylnipecotic acid
    • 1-tert-Butyl 1,3-piperidinedicarboxylate
    • Boc-nipecotic acid
    • N-(tert-Butoxycarbonyl)nipecotic acid
    • N-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
    • N-(tert-Butyloxycarbonyl)piperidine-3-carboxylic acid
    • tert-Butyl 3-carboxypiperidine-1-carboxylate
    • AK-105/40837928
    • 1-(tert-Butoxycarbonyl)-piperidine-3-carboxylic acid
    • N-tert-butoxycarbonyl-3-piperidinecarboxylic acid
    • AC-2182
    • EN300-21759
    • N-t-butoxycarbonylpiperidine-3-carboxylic acid
    • SB10241
    • BOC-NIP-OH
    • 71381-75-4
    • (R)-Boc-Nip-OH, >=97.0% (HPLC)
    • (+/-)-N-t-butoxycarbonyl-nipecotic acid
    • 944280-72-2
    • BCP27214
    • HY-40014
    • B3376
    • CS-W019952
    • (R)-Boc-Nip-OH
    • 1-Boc-3-piperidinecarboxylic acidN-Boc
    • piperidine-1,3-dicarboxylic acid 1-tert butyl ester
    • 1-BOC-3-piperidine carboxylic acid
    • rac-N-(t-butoxycarbonyl)piperidine-3-carboxylic acid
    • SY007910
    • SY016024
    • piperidine-1,3-dicarboxylic acid 1-tert-butyl ester
    • 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
    • 1-tert-Butoxycarbonyl-piperidine-3-carboxylic acid
    • PB19887
    • 1,3-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (+/-)-
    • 1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-piperidinecarboxylic acid
    • (RS)1-tert-butyloxycarbonyl-3-piperidine carboxylic acid
    • DB-013621
    • STK504260
    • F2158-1186
    • n-boc nipecotic acid
    • SB10011
    • 1,3-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (A+/-)-
    • SS-3449
    • piperidine-1,3-dicarboxyli acid 1-tert butyl ester
    • (S)-N-Boc-Piperidine-3-carboxylic acid
    • SY017682
    • N-t-Butoxycarbonylnipecotic acid
    • 84358-12-3
    • 1-tert-butoxycarbonyl nipecotic acid
    • J-504379
    • 1-(tert-butoxycarbonyl) piperidine-3-carboxylic acid
    • AKOS000199467
    • 1-[[(1,1-dimethylethyl)oxy]carbonyl]-3-piperidinecarboxylic acid
    • (RS)-piperidine-1,3-dicarboxylic acid 1-tert.-butyl ester
    • PB34014
    • 1-(t-butoxycarbonyl)-3-piperidinecarboxylic acid
    • NXILIHONWRXHFA-UHFFFAOYSA-N
    • HMS1744J06
    • BCP26810
    • 1-(tert-butoxycarbonyl)-3-piperidine carboxylic acid
    • (R,S)-BOC-NIPECOTIC ACID
    • 1-(tert-butoxycarbonyl)-3-piperidine-carboxylic acid
    • rac 1-boc-piperidine-3-carboxylic acid
    • DTXSID60991708
    • N-(tert-butyloxycarbonyl)nipecotic acid
    • AKOS016338185
    • Z111883478
    • DB-031016
    • MFCD00673775
    • 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid, 98%
    • BP-12338
    • SCHEMBL40057
    • ALBB-007043
    • piperidine-1,3-dicarboxylic acid-1-tert-butyl ester
    • BCP26504
    • Q-103057
    • 1-tert-butoxycarbonylpiperidine-3-carboxylic acid
    • MDL: MFCD00673775
    • Inchi: 1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
    • Chave InChI: NXILIHONWRXHFA-UHFFFAOYSA-N
    • SMILES: O=C(N1CC(C(O)=O)CCC1)OC(C)(C)C
    • BRN: 5539297

Propriedades Computadas

  • Massa Exacta: 229.13100
  • Massa monoisotópica: 229.131
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 282
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: 1.1
  • Superfície polar topológica: 66.8

Propriedades Experimentais

  • Cor/Forma: White to Yellow Solid
  • Densidade: 1.2±0.1 g/cm3
  • Ponto de Fusão: 160°C(lit.)
  • Ponto de ebulição: 353.2±35.0 °C at 760 mmHg
  • Ponto de Flash: 167.4℃
  • PSA: 66.84000
  • LogP: 1.65600
  • Solubilidade: 未确定
  • Pressão de vapor: 0.0±1.7 mmHg at 25°C

1-tert-butoxycarbonylpiperidine-3-carboxylic acid Informações de segurança

  • Símbolo: GHS07
  • Pedir:警告
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315,H319,H335
  • Declaração de Advertência: P261,P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 36/37/38
  • Instrução de Segurança: S26-S36
  • Identificação dos materiais perigosos: Xi
  • Frases de Risco:R36/37/38
  • Condição de armazenamento:Store at room temperature

1-tert-butoxycarbonylpiperidine-3-carboxylic acid Dados aduaneiros

  • CÓDIGO SH:2933399090
  • Dados aduaneiros:

    中国海关编码:

    2933399090

    概述:

    2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-tert-butoxycarbonylpiperidine-3-carboxylic acid Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B3376-5g
1-tert-butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 97.0%(GC&T)
5g
¥80.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B3376-25g
1-tert-butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 97.0%(GC&T)
25g
¥290.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B096R-100g
1-tert-butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 98%
100g
¥249.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B096R-25g
1-tert-butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 98%
25g
¥85.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B096R-5g
1-tert-butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 98%
5g
¥33.0 2022-05-30
Fluorochem
019199-1g
1-tert-Butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 98%
1g
£11.00 2022-03-01
Fluorochem
019199-10g
1-tert-Butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 98%
10g
£12.00 2022-03-01
Fluorochem
019199-25g
1-tert-Butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 98%
25g
£24.00 2022-03-01
Fluorochem
019199-100g
1-tert-Butoxycarbonylpiperidine-3-carboxylic acid
84358-12-3 98%
100g
£78.00 2022-03-01
AstaTech
20026-5/G
1-N-BOC-PIPERIDINE-3-CARBOXYLIC ACID
84358-12-3 97%
5g
$12 2023-09-18

1-tert-butoxycarbonylpiperidine-3-carboxylic acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Acetone ,  Water ;  12 h, rt
Referência
Highly water-soluble derivatives of the anesthetic agent propofol: in vitro and in vivo evaluation of cyclic amino acid esters
Altomare, Cosimo; et al, European Journal of Pharmaceutical Sciences, 2003, 20(1), 17-26

Método de produção 2

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Methanol ;  0 °C → rt; 17 h, rt
1.2 Reagents: Potassium bisulfate Solvents: Dichloromethane ,  Water ;  pH 2
Referência
Optimization of Small Molecules That Sensitize HIV-1 Infected Cells to Antibody-Dependent Cellular Cytotoxicity
Grenier, Melissa C. ; et al, ACS Medicinal Chemistry Letters, 2020, 11(3), 371-378

Método de produção 3

Condições de reacção
Referência
Quinoxalinylurea derivatives as a novel class of JSP-1 inhibitors
Zhang, Li; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(8), 2118-2122

Método de produção 4

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Methanol ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  pH 3, rt
Referência
Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling
Andersen, Claire; et al, Organic Letters, 2019, 21(7), 2285-2289

Método de produção 5

Condições de reacção
1.1 Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
1.2 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  rt; 6 - 7 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referência
Synthesis of 3-(3-piperidyl)isoquinoline and 3-(4-piperidyl)isoquinoline
Kovalskiy, D. A.; et al, Chemistry of Heterocyclic Compounds (New York, 2009, 45(8), 957-964

Método de produção 6

Condições de reacção
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane ,  Water ;  rt
Referência
Constrained analogues of tocainide as potent skeletal muscle sodium channel blockers towards the development of antimyotonic agents
Catalano, Alessia; et al, European Journal of Medicinal Chemistry, 2008, 43(11), 2535-2540

Método de produção 7

Condições de reacção
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Platinum dioxide Solvents: Water ;  4 d, 4 bar, rt
1.2 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ;  16 h, rt
Referência
Proline-Based Allosteric Inhibitors of Zika and Dengue Virus NS2B/NS3 Proteases
Millies, Benedikt ; et al, Journal of Medicinal Chemistry, 2019, 62(24), 11359-11382

1-tert-butoxycarbonylpiperidine-3-carboxylic acid Raw materials

1-tert-butoxycarbonylpiperidine-3-carboxylic acid Preparation Products

Fornecedores recomendados
ASIACHEM I&E (JIANGSU) CO., LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
ASIACHEM I&E (JIANGSU) CO., LTD
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nantong Boya Environmental Protection Technology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel